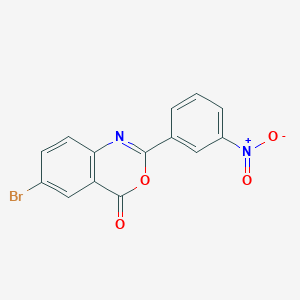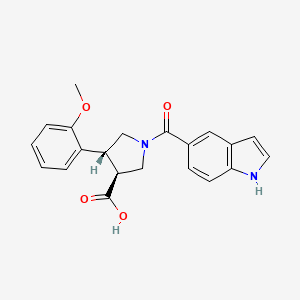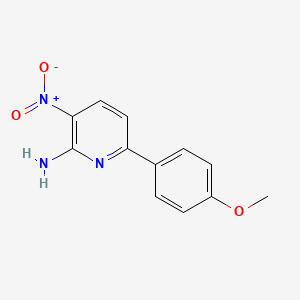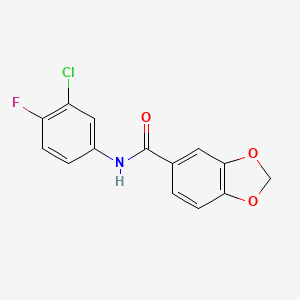![molecular formula C14H19N5O2 B5542748 5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)
5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.15387487 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
Research involving compounds with triazolopyrimidine cores, similar to the one , has shown their relevance in synthesizing new molecules with potential antimicrobial activities. For instance, compounds incorporating triazolopyrimidine derivatives have been synthesized and evaluated for their effects against bacterial and fungal species. Such compounds are notable for their moderate activity against specific microbial strains, indicating a possible avenue for the development of new antimicrobial agents (H. Abdel‐Aziz et al., 2008).
Supramolecular Chemistry and Metal Complex Formation
Another area of interest is the use of related compounds in supramolecular chemistry, particularly in forming metal complexes. For example, complexes utilizing ligands structurally similar to the queried compound have been synthesized, showcasing versatile binding behaviors and the formation of supramolecular hydrogen bond architectures with metal ions like Zn, Cd, and Cu. This indicates the potential of such molecules in crafting novel metal-organic frameworks or coordination polymers with unique properties (C. Maldonado et al., 2009).
Potential for Antihypertensive Agents
Compounds featuring the triazolopyrimidine scaffold have also been investigated for their potential as antihypertensive agents. Such research demonstrates the utility of these molecules in designing new therapeutic agents, highlighting the diversity of biological activities that compounds with this core structure might exhibit (S. M. Bayomi et al., 1999).
Properties
IUPAC Name |
5,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-8-4-6-18(7-5-8)13(21)11-16-14-15-10(3)9(2)12(20)19(14)17-11/h8H,4-7H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNJNEBQFFSCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=NC(=C(C(=O)N3N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)
![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)
![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5542744.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)

